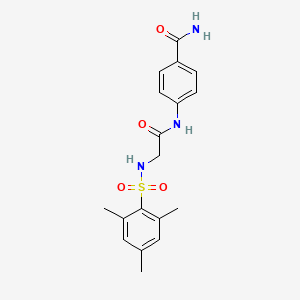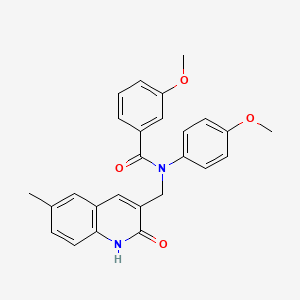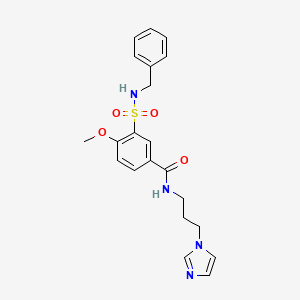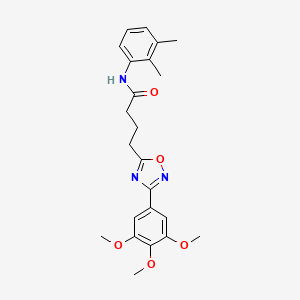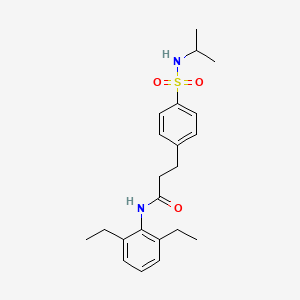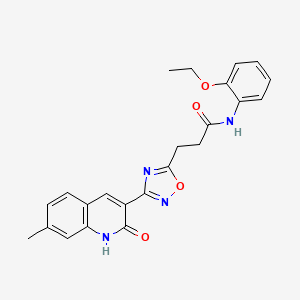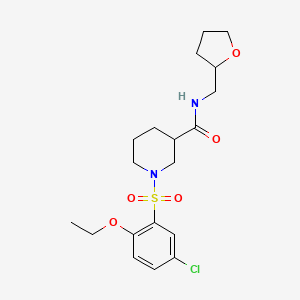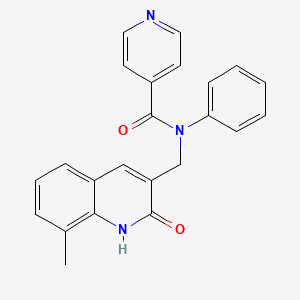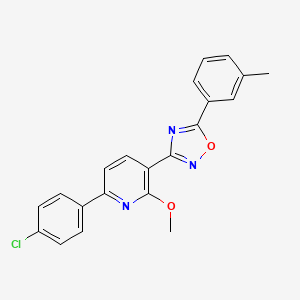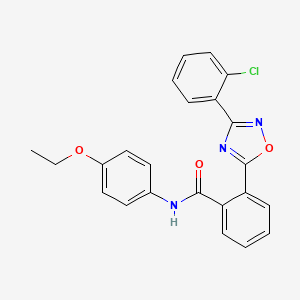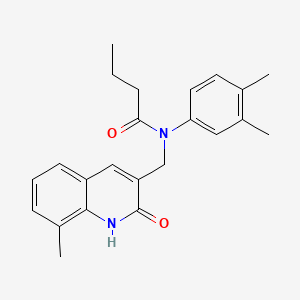
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as MTOB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTOB is a small molecule inhibitor of the enzyme, monoamine oxidase B (MAO-B), which is involved in the metabolism of neurotransmitters such as dopamine.
Mechanism of Action
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide acts as a reversible inhibitor of MAO-B, which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide can increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have antioxidant properties and can prevent the formation of reactive oxygen species, which can damage cells and contribute to neurodegenerative diseases.
Biochemical and Physiological Effects:
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and antioxidant properties, 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it is a small molecule inhibitor, which makes it easy to synthesize and study in the laboratory. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential application of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to determine the optimal dosage and administration of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide for these conditions. Another potential application of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is in the treatment of cancer. Further studies are needed to determine the efficacy of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide in different types of cancer and to develop more effective delivery methods. Additionally, the mechanism of action of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, and further studies are needed to elucidate its molecular targets and downstream effects.
Synthesis Methods
The synthesis of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves a multi-step process that starts with the reaction of 2-nitrobenzaldehyde and o-toluidine to form 2-(o-tolyl)-2-nitroethanol. The nitro group in this compound is then reduced to an amine using hydrogen gas and palladium on carbon as a catalyst. The resulting amine is then reacted with 1,2,4-oxadiazole-5-carboxylic acid to form the final product, 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. The overall yield of 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide synthesis is approximately 30%.
Scientific Research Applications
4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has been studied extensively for its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. MAO-B inhibitors have been shown to increase the levels of dopamine in the brain, which can help alleviate the symptoms of Parkinson's disease. 4-methoxy-N-(1-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has also been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
properties
IUPAC Name |
4-methoxy-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-6-4-5-7-16(12)17-21-19(25-22-17)13(2)20-18(23)14-8-10-15(24-3)11-9-14/h4-11,13H,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOVYRSEQZMOCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


